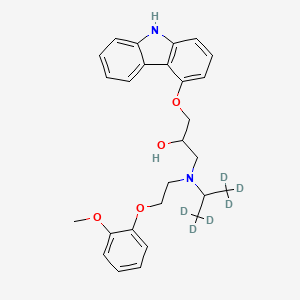
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) is a heterocyclic compound that features an isoxazolone ring fused with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with isoxazolone precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and with minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under solvent-mediated conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like 3-piperidinyl pyridine derivatives share structural similarities and are also investigated for their biological activities.
Isoxazolone Derivatives: Other isoxazolone compounds with different substituents may exhibit similar chemical reactivity and applications.
Uniqueness
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) is unique due to its specific combination of an isoxazolone ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
153745-69-8 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.196 |
Nombre IUPAC |
5-piperidin-3-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11) |
Clave InChI |
JBNREPDCQNWPIU-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Sinónimos |
3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)






